![molecular formula C8H6F3N3 B1524591 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-51-3](/img/structure/B1524591.png)
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
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Overview
Description
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine (6-TFMP) is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound with a pyrrolo[3,2-b]pyridine core structure, and is a derivative of the pyrrolo[3,2-b]pyridine family of compounds. 6-TFMP is a colorless solid that is soluble in water and other organic solvents. It is an important synthetic tool for organic synthesis, and has been studied extensively for its diverse range of applications.
Scientific Research Applications
Antifungal Applications
One of the applications of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is in the development of antifungal agents. Compounds with this structure have shown activity against various phytopathogenic fungi, which are harmful to plants. The use of such compounds can help control these fungi and prevent crop losses .
Agrochemical Industry
Trifluoromethylpyridine derivatives, including those related to 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine, are used in the agrochemical industry. They serve as key intermediates in the synthesis of crop protection products, helping safeguard crops from pests .
Pharmaceutical Synthesis
This compound is also used as a substrate in the synthesis of pharmaceuticals. It’s involved in one-pot syntheses of 7-aza-indoles, which are important structures in medicinal chemistry .
HIV Treatment Research
The compound has been utilized in the synthesis of HIV treatment drugs. For instance, the approved HIV entry inhibitor Fostemsavir contains a 6-azaindole core, which can be synthesized from related compounds like 3-amino-6-trifluoromethyl-4-azaindole .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-6-7(14-2-4)5(12)3-13-6/h1-3,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBCWNIFJALKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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